

Biological activity of 2-(Benzylcarbamoyl)benzoic acid derivatives

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Compound of Interest

Compound Name: 2-(Benzylcarbamoyl)benzoic acid

Cat. No.: B170794

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An In-depth Technical Guide on the Biological Activity of **2-(Benzylcarbamoyl)benzoic Acid** Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The **2-(benzylcarbamoyl)benzoic acid** scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for therapeutic development. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and biological effects of these compounds. Key activities, including anticancer and antimicrobial effects, are explored in detail. Quantitative data from relevant studies are summarized in structured tables, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

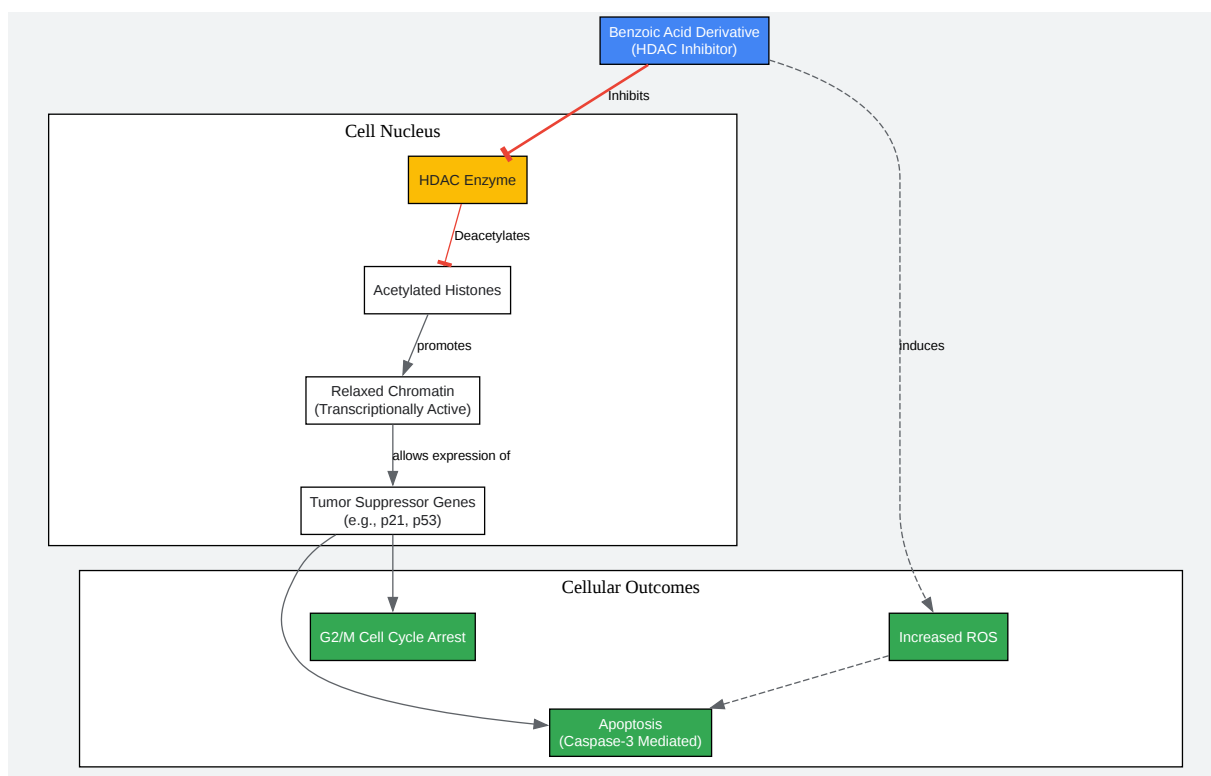
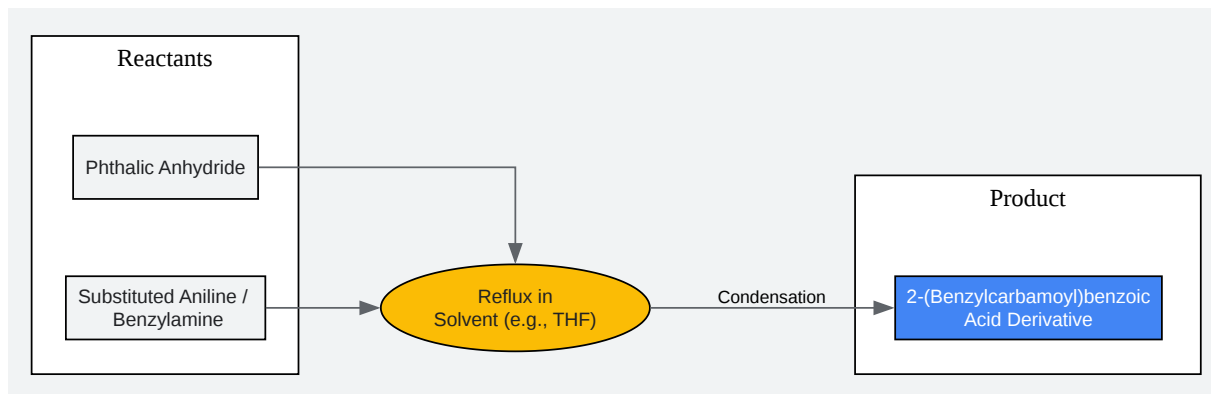
Introduction to 2-(Benzylcarbamoyl)benzoic Acid Derivatives

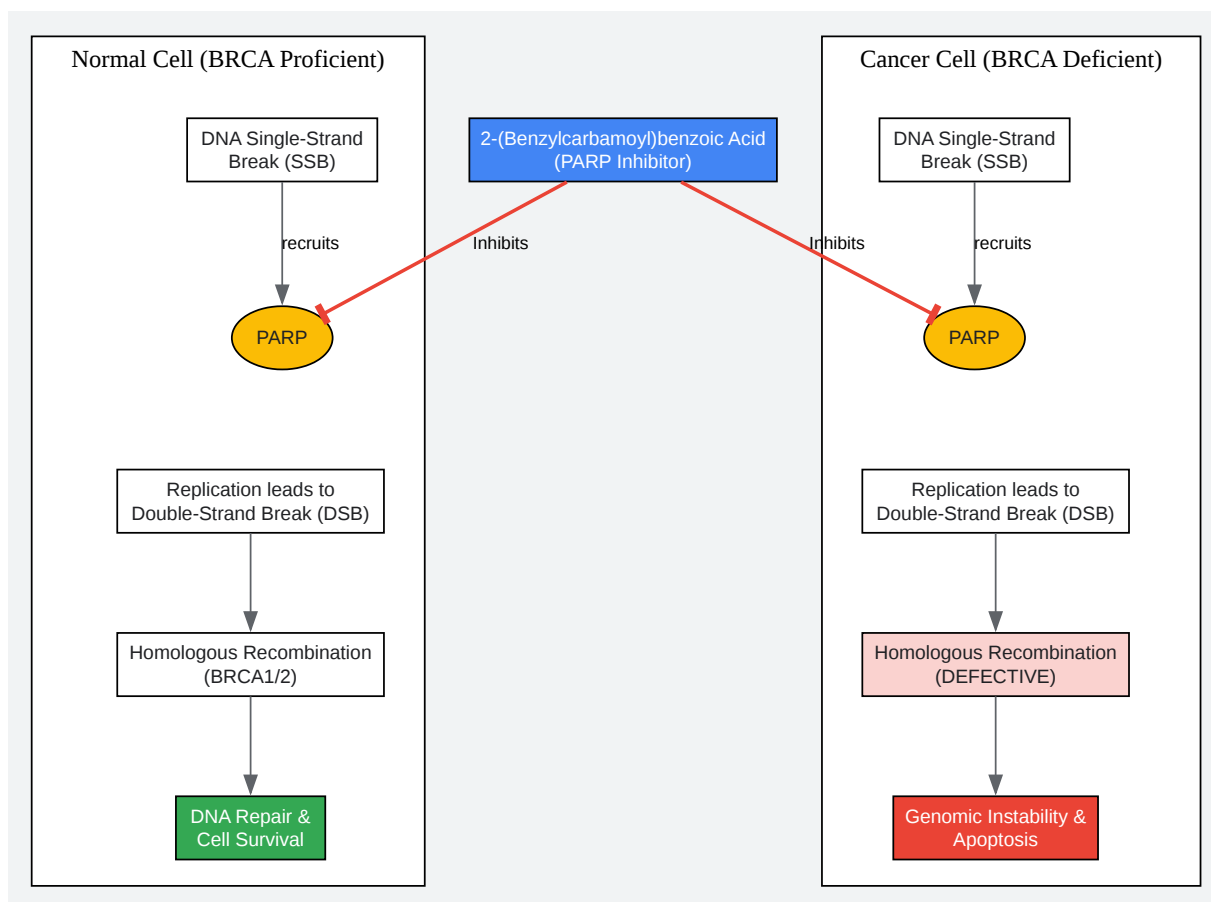
The core structure of these compounds consists of a benzoic acid moiety linked to a benzylamine through a carbamoyl (amide) bridge at the ortho position. This arrangement

provides a rigid yet adaptable framework for molecular interactions with various biological targets. The benzene rings and the central amide linkage can be substituted to modulate pharmacokinetic and pharmacodynamic properties, leading to a diverse library of compounds with distinct biological profiles. The activities range from enzyme inhibition to disruption of essential cellular processes, highlighting their potential in treating complex diseases like cancer and bacterial infections.

Synthesis and Characterization

The synthesis of **2-(benzylcarbamoyl)benzoic acid** derivatives is often straightforward, with the most common method involving the condensation of phthalic anhydride with a corresponding substituted benzylamine or aniline.





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